(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar biological activities.
4-((1-(4-Methoxyphenyl)ethylidene)amino)-1,2,4-triazole-3-thiol: A closely related compound with slight structural differences.
5-Ethyl-4-amino-1,2,4-triazole-3-thiol: Another derivative with variations in the substituent groups.
These compounds share similar chemical properties and biological activities but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
3-ethyl-4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-4-12-14-15-13(19)17(12)16-9(2)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGNSSSBTCHNEM-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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